5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid
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Overview
Description
5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid is an organic compound with a complex structure that includes a tert-butyl group, a methanesulfonamido group, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzoic acid core, followed by the introduction of the tert-butyl, methanesulfonamido, and methoxy groups through various chemical reactions. Specific reagents and conditions may include:
Formation of the Benzoic Acid Core: This can be achieved through the oxidation of a suitable precursor, such as a methyl-substituted benzene derivative.
Introduction of the Tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Methanesulfonamido Group: This can be done through a nucleophilic substitution reaction using methanesulfonyl chloride and an amine.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-3-methylbenzoic acid
- 5-Tert-butyl-2-methoxybenzoic acid
- 3-(Methanesulfonamido)-2-methoxybenzoic acid
Uniqueness
5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The methanesulfonamido group introduces additional functionality, allowing for diverse chemical modifications and applications.
Properties
Molecular Formula |
C13H19NO5S |
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Molecular Weight |
301.36 g/mol |
IUPAC Name |
5-tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-13(2,3)8-6-9(12(15)16)11(19-4)10(7-8)14-20(5,17)18/h6-7,14H,1-5H3,(H,15,16) |
InChI Key |
YRIVQLCOONVGTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)C(=O)O |
Origin of Product |
United States |
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